molecular formula C10H14O3 B1250228 sapinofuranone B

sapinofuranone B

Cat. No. B1250228
M. Wt: 182.22 g/mol
InChI Key: TUUOKFDGTUYGAJ-OXSVTVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sapinofuranone B is a natural product found in Diplodia corticola with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereoselective Total Synthesis: Sapinofuranone B has been synthesized through two different approaches. The first strategy utilized chiral propargyl alcohol methodology, while the second involved diastereoselective and enantioselective addition of diisopinocampheylborane onto aldehyde and cross metathesis as key steps (Yadav et al., 2011).
  • Chiroptical Methods for Absolute Configuration: The absolute configuration of sapinofuranone B and related compounds was determined using X-ray and chiroptical methods, highlighting the complexities and challenges in assigning absolute configuration in natural products (Mazzeo et al., 2017).

Applications in Biological Studies

  • Cytotoxicity Studies: Sapinofuranones, including sapinofuranone B, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. This research provides insights into the structure-activity relationships of sapinofuranones and their potential as cytotoxic agents (Reddy et al., 2016).
  • Synthetic Analogs and Anticancer Activity: Studies on enantioselective synthesis of sapinofuranone B analogs and their in vitro growth inhibitory activity against cancer cell lines have been conducted, contributing to the understanding of their potential therapeutic applications (Cimmino et al., 2016).

Chemical Transformations and Synthesis Techniques

  • Innovative Synthesis Methods: Research has been conducted on efficient methods to synthesize sapinofuranone B, such as the elimination reaction of 1,2-dibromoalkanes under DBU conditions, highlighting advancements in synthetic techniques (Kutsumura et al., 2006).

Environmental and Phytotoxic Studies

  • Phytotoxicity of Sapinofuranones: Sapinofuranones, including sapinofuranone B, have been isolated from plant pathogens and tested for phytotoxic effects, contributing to the understanding of their role in plant-pathogen interactions and potential environmental impacts (Evidente et al., 1999).

properties

Product Name

sapinofuranone B

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(5R)-5-[(1R,2Z,4E)-1-hydroxyhexa-2,4-dienyl]oxolan-2-one

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h2-5,8-9,11H,6-7H2,1H3/b3-2+,5-4-/t8-,9-/m1/s1

InChI Key

TUUOKFDGTUYGAJ-OXSVTVAYSA-N

Isomeric SMILES

C/C=C/C=C\[C@H]([C@H]1CCC(=O)O1)O

Canonical SMILES

CC=CC=CC(C1CCC(=O)O1)O

synonyms

sapinofuranone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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